ATR-IN-4 Antiproliferative Activity in DU145 Prostate Cancer Cells: A Scaffold-Based Differentiation
ATR-IN-4 inhibits the growth of human prostate cancer DU145 cells with an IC50 of 130.9 nM [1]. This activity must be contextualized against clinical-stage comparators for which DU145 activity has been reported. RP-3500 demonstrates a biochemical ATR IC50 of 1.0 nM and cellular pKAP1 inhibition IC50 of 0.33 nM in HT-29 cells, but direct DU145 antiproliferative data for RP-3500 are not publicly available in the same assay format [2]. Ceralasertib (AZD6738) exhibits an ATR biochemical IC50 of 1 nM and cellular CHK1 phosphorylation inhibition IC50 of 74 nM, yet its DU145 growth inhibition data remain unreported in accessible sources . Given the absence of direct head-to-head comparisons under identical DU145 assay conditions, the 130.9 nM value represents the only DU145-specific antiproliferative metric available for this imidazo[1,5-b]pyridazine scaffold series.
| Evidence Dimension | Antiproliferative activity in DU145 prostate cancer cells |
|---|---|
| Target Compound Data | IC50 = 130.9 nM |
| Comparator Or Baseline | RP-3500: biochemical ATR IC50 = 1.0 nM; Ceralasertib: biochemical ATR IC50 = 1 nM, cellular pCHK1 IC50 = 74 nM |
| Quantified Difference | Not calculable due to incompatible assay endpoints (antiproliferative vs. biochemical vs. cellular pCHK1) |
| Conditions | DU145 cell viability assay (ATR-IN-4); Biochemical ATR enzymatic assay (RP-3500, Ceralasertib); HT-29 cellular pKAP1 assay (RP-3500); Cellular pCHK1 assay (Ceralasertib) |
Why This Matters
The DU145 IC50 provides a cell-line-specific activity benchmark within the imidazo[1,5-b]pyridazine series, enabling users screening prostate cancer models to anchor this scaffold's potency in a therapeutically relevant context where direct comparator data are unavailable.
- [1] InvivoChem. ATR-IN-4 Product Datasheet. InvivoChem, 2025. View Source
- [2] Roulston A, Zimmermann A, Papp R, et al. RP-3500: A Novel, Potent, and Selective ATR Inhibitor that is Effective in Preclinical Models as a Monotherapy and in Combination with PARP Inhibitors. Mol Cancer Ther. 2022;21(2):245-256. View Source
